Nickel citrate

Vue d'ensemble

Description

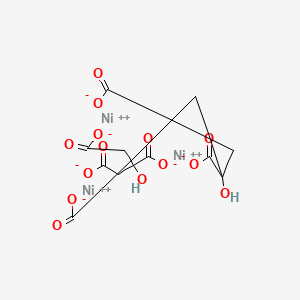

Nickel citrate is an organic compound that forms complexes with citric acid. It is commonly used in various industrial and scientific applications due to its unique properties. This compound complexes are found in some nickel-accumulating plant species and are important in nickel plating processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel citrate can be synthesized through various methods, including the co-precipitation method and the citrate-gel method. In the co-precipitation method, nickel salts such as nickel nitrate or nickel acetate are reacted with citric acid under controlled pH conditions to form this compound complexes . The citrate-gel method involves the formation of a gel-like substance that can be reduced to nickel metal fibers .

Industrial Production Methods: Industrial production of this compound often involves the use of nickel salts and citric acid in aqueous solutions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired this compound complexes. The resulting product is then purified and processed for various applications .

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating nickel citrate initiates multi-stage breakdown:

Mechanistic Insight :

-

Endothermic weight loss (310–360°C) correlates with citrate ligand oxidation, forming metal oxides .

Lithium-Ion Batteries

ZnO-NiO hybrids derived from Ni citrate exhibit reversible lithiation:

Performance Factors :

-

Yolk-shell architectures mitigate volume expansion, enhancing cyclability .

-

Metallic Ni (from NiO reduction) catalytically decomposes Li₂O, improving kinetics .

Electroplating

Acidic citrate baths (pH 5.0) enable high-efficiency Ni deposition:

| Bath Composition (g/L) | Current Density (A/dm²) | Cathodic Efficiency | Microhardness (HV) |

|---|---|---|---|

| NiSO₄·6H₂O (100) + Na₃Cit (25) | 2 | 98% | 320 |

Optimization :

Biodegradation Pathways

Pseudomonas alcaliphila metabolizes Ni-citrate under aerobic/anaerobic conditions:

Catalysts :

Environmental and Biological Interactions

Applications De Recherche Scientifique

Catalytic Applications

1.1 Coordination Polymers as Catalysts

Nickel citrate has been utilized in the preparation of coordination polymers (CPs), which exhibit unique properties such as high surface area and nanoscale porosity. These CPs have been shown to be effective catalysts in organic multicomponent reactions (MCRs). For instance, a nickel-citrate CP was reported to catalyze the synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones, compounds known for their biological and pharmaceutical significance .

1.2 Electrochemical Applications

This compound is also explored for its potential in electrochemical applications, particularly as an anode material in lithium-ion batteries. Research indicates that zinc-nickel citrate microspheres can be synthesized to create hybrid materials with enhanced electrochemical properties. These materials demonstrated a high reversible capacity after multiple cycles, attributed to their unique structural configurations and synergetic effects between components .

Environmental Applications

2.1 Biodegradation Studies

This compound complexes have been studied for their biodegradability in anaerobic environments. In one study, the presence of nickel facilitated the anaerobic degradation of citric acid under specific conditions, leading to the formation of poorly soluble nickel phases . Additionally, research involving Pseudomonas alcaliphila showed that excess citrate could enhance the degradation of nickel-citrate complexes, allowing for significant removal of nickel from wastewater through bioaccumulation and precipitation processes .

2.2 Soil Remediation

This compound's role in soil remediation has been examined due to its ability to chelate nickel ions, making them more bioavailable for microbial degradation processes. This property can potentially aid in the treatment of contaminated soils by facilitating the uptake and removal of toxic nickel from the environment.

Industrial Applications

3.1 Metal Finishing and Plating

In industrial settings, this compound is utilized in metal finishing processes, particularly in electroless plating solutions. Its ability to form stable complexes with nickel ions allows for controlled deposition on substrates, enhancing the quality and durability of metal coatings .

3.2 Battery Manufacturing

This compound is also relevant in the production of nickel-cadmium (Ni-Cd) batteries, where it serves as a precursor for nickel salts used in battery electrodes . The solubility and stability of this compound make it an ideal candidate for various formulations within battery technology.

Case Studies

Mécanisme D'action

Nickel citrate exerts its effects through complexation with metal ions and reduction to nickel metal. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Nickel citrate is unique due to its ability to form stable complexes with citric acid and other metal ions. Similar compounds include:

Nickel acetate: Used in similar applications but has different complexation properties.

Nickel formate: Decomposes to produce nickel metal and gases but has different thermal decomposition characteristics.

Nickel oxalate: Forms nanorods and nanofibers but has different reduction properties.

This compound stands out due to its versatility in forming complexes and its wide range of applications in various fields.

Activité Biologique

Nickel citrate is a complex formed between nickel ions (Ni²⁺) and citric acid, which serves as a chelating agent. This compound has garnered attention in various fields, including environmental science and microbiology, due to its unique biological activities and interactions with microorganisms. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects on microbial communities, its role in bioremediation, and its potential applications.

This compound exists as a bidentate complex, where citric acid binds to nickel ions through its carboxylate groups. The formation of this complex significantly influences the bioavailability of nickel in various environments. The stability of nickel-citrate complexes can vary depending on environmental conditions such as pH and the presence of other ions.

2.1 Effects on Sulfate-Reducing Bacteria (SRB)

Research has shown that the addition of citrate can alleviate the toxicity of nickel to sulfate-reducing bacteria (SRB). In experiments where SRB were exposed to nickel without citrate, their growth was severely inhibited. However, when citrate was added, it formed non-toxic complexes with nickel, allowing SRB to thrive and effectively reduce sulfate levels in the medium. For instance, in a study involving Pseudomonas alcaliphila, the presence of excess citrate promoted the biodegradation of Ni-citrate complexes and facilitated nickel removal from solutions through bioaccumulation and precipitation .

Table 1: Impact of Citrate on SRB Growth in Nickel-Containing Media

| Treatment | Initial SRB Concentration (cells/mL) | Final SRB Concentration (cells/mL) | Ni Removal (%) |

|---|---|---|---|

| No Ni | 3.71 × 10⁷ | 1.65 × 10⁹ | N/A |

| 1 mM Ni without citrate | 3.71 × 10⁷ | No growth | 0 |

| 0.5 mM Ni with citrate | 3.71 × 10⁷ | 1.38 × 10⁹ | >98 |

| 1.0 mM Ni with citrate | 3.71 × 10⁷ | 1.92 × 10⁹ | >98 |

2.2 Biodegradation Mechanisms

The biodegradation of nickel-citrate complexes has been investigated under both aerobic and anaerobic conditions. Under anaerobic conditions, studies indicated that microbial consortia could effectively degrade these complexes, leading to the formation of less toxic nickel sulfides . The presence of other metal ions, such as Fe³⁺, can enhance this process by facilitating the displacement of nickel from the complexes .

3.1 Study on Pseudomonas alcaliphila

A significant study focused on Pseudomonas alcaliphila demonstrated that excess citrate could promote the degradation of Ni-citrate complexes while simultaneously removing nickel from solutions. The study reported over 98% removal efficiency attributed to bioaccumulation and precipitation mechanisms .

3.2 Anaerobic Biodegradation Research

Another research effort explored anaerobic biodegradation of citric acid in the presence of nickel ions at elevated pH levels (pH 9-10). The findings revealed that microbial communities could fully degrade citrate within 15 days while effectively removing nickel from solution . This highlights the potential for using this compound in bioremediation strategies for contaminated environments.

4. Applications in Environmental Remediation

This compound's ability to mitigate nickel toxicity makes it an attractive candidate for bioremediation applications. By enhancing microbial activity and promoting the degradation of toxic metal complexes, it can be utilized in treating wastewater contaminated with heavy metals.

5. Conclusion

This compound exhibits significant biological activity through its interactions with microorganisms, particularly in alleviating metal toxicity and promoting biodegradation processes. Its application in environmental remediation presents a promising avenue for addressing heavy metal contamination.

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPLJLAHMKABPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ni3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889500 | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-92-4 | |

| Record name | Triickel dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinickel dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Nickel citrate can exist in various forms with different hydration states and nickel-to-citrate ratios. Some common forms include:

ANone: Various spectroscopic methods can be employed, including:

- Infrared (IR) spectroscopy: Reveals information about the functional groups present, particularly the carboxylate groups of the citrate ion and their coordination to the nickel ion. []

- UV-Vis spectroscopy: Provides insights into the electronic structure and coordination environment of the nickel ion within the complex. []

- X-ray diffraction (XRD): Helps determine the crystal structure and phase purity of this compound, especially in solid-state samples. [, , , ]

A: The stability of this compound plays a crucial role in its applications. For instance, in electroless nickel plating, the stability of the this compound complex is essential for controlling the deposition rate and properties of the nickel film. [, , , , , ]

A: Yes, this compound is a valuable precursor for synthesizing supported nickel catalysts. Thermal decomposition of this compound impregnated onto various supports, such as silica, titania, or zirconia, yields highly dispersed nickel or nickel oxide nanoparticles. [, , , , , ]

A: Using this compound as a precursor, compared to nickel nitrate or acetate, often leads to smaller nickel particle sizes and a higher metallic surface area in the resulting catalyst. This is attributed to the effective inhibition of nickel particle aggregation by the citrate ions during the preparation process. [, ]

ANone: Nickel-based catalysts prepared from this compound exhibit activity in various reactions, including:

- Hydrogenation: this compound-derived catalysts are effective in the hydrogenation of phthalic anhydride to phthalide, showcasing high activity and selectivity. [] They also exhibit excellent activity in the hydrogenation and ring-opening of tetralin. []

- Hydrodesulfurization (HDS): Nickel-molybdenum-phosphorus catalysts supported on titanium-doped mesoporous silica, prepared using this compound as the nickel precursor, show promising activity in the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT). []

- Hydrodeoxygenation (HDO): Nickel phosphide catalysts supported on γ-Al₂O₃, synthesized using this compound as a precursor, exhibit high activity and selectivity in the HDO of methyl palmitate to produce n-hexadecane and n-pentadecane. []

A: this compound offers several advantages in nickel plating baths as a potential substitute for boric acid, particularly due to stricter environmental regulations regarding boron discharge. [, ]

ANone: this compound baths exhibit:

- Good throwing power and covering power, resulting in uniform nickel deposition. []

- Excellent pH buffering capacity, similar to Watts baths, ensuring stable plating conditions. [, ]

- Production of fine-grained deposits with near-random crystal orientation, leading to increased hardness compared to deposits from Watts baths. []

A: The presence of various this compound complexes, such as NiCit-, NiCit24-, and Ni(H-1Cit)2-, influences nickel deposition. Research suggests that NiCit24- and Ni(H-1Cit)2- are electrochemically less active than NiCit-, impacting the deposition rate and properties of the nickel film. []

ANone: Yes, this compound finds applications in diverse fields, including:

- Agriculture: Studies investigate the effects of this compound as a feed additive for cows, examining its influence on biochemical parameters, immunobiological parameters, and antioxidant protection. [, ]

- Nanotechnology: this compound serves as a precursor for synthesizing nickel or nickel oxide nanoparticles with controlled size and morphology, which hold potential in various nanotechnology applications. [, , ]

- Wastewater treatment: Research explores the use of extractants, like trioctylmethylammonium chloride, for removing this compound from electroless nickel plating wastewater, addressing environmental concerns and resource recovery. [, , ]

A: While nickel is an essential micronutrient, excessive nickel release into the environment from industrial processes, including electroplating, raises concerns about its potential ecotoxicological effects. []

ANone: Several strategies can minimize the negative environmental impact of this compound:

- Recycling and waste management: Implementing effective recycling and waste management practices for spent plating solutions containing this compound can reduce its release into the environment. []

- Developing alternative plating technologies: Exploring alternative plating technologies that minimize or eliminate the use of this compound can contribute to more sustainable practices. []

- Using biodegradable chelating agents: Investigating the use of biodegradable chelating agents as alternatives to citrate in specific applications can further reduce environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.